Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate

Medicinal Chemistry Biochemical Assays Drug Discovery

Ensuring experimental reproducibility in SAR studies requires exact isomer specificity and a defined solubility profile. This compound eliminates the risk of confounding results caused by inappropriate substitution. - Provides the precise 3-methoxyphenyl electronic and steric properties, distinct from 2-methoxy or 4-methoxy isomers, for valid binding affinity data. - Sodium salt form offers superior aqueous solubility for HTS buffer preparation, minimizing DMSO-related assay artifacts. - Commercially available multi-vendor supply chain ensures consistent procurement at ≥95% purity for lead optimization synthesis.

Molecular Formula C12H10NNaO3S
Molecular Weight 271.27 g/mol
CAS No. 1011426-50-8
Cat. No. B3373690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
CAS1011426-50-8
Molecular FormulaC12H10NNaO3S
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)[O-].[Na+]
InChIInChI=1S/C12H11NO3S.Na/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15;/h2-5,7H,6H2,1H3,(H,14,15);/q;+1/p-1
InChIKeyLWDJMFONJPJRKJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate: Profile & Procurement


Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS 1011426-50-8) is a thiazole heterocyclic building block with the molecular formula C12H10NNaO3S and a molecular weight of 271.27 g/mol . This sodium salt derivative of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is primarily utilized as a research intermediate in medicinal chemistry and agrochemical development, where the thiazole core and methoxyphenyl substituent are common motifs for exploring bioactivity [1]. Commercial availability is established through multiple global chemical suppliers offering this compound at research-grade purity levels (typically ≥95%) for laboratory-scale synthesis and screening applications .

Sodium salt form may facilitate aqueous solubility, supporting buffer-based synthesis or assay preparation.
3-Methoxy thiazole building block for SAR exploration in medicinal chemistry and agrochemical research.
Available from multiple vendors at research-grade purity, supporting procurement continuity.

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate: Substitution Risks


Direct substitution of Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate with its closest in-class analogs is not a scientifically sound practice due to quantifiable differences in physicochemical properties that directly impact experimental design and reproducibility. The sodium salt form provides a distinct solubility profile compared to its free acid counterpart (CAS 885272-50-4), which is critical for aqueous-based assays or formulations . Furthermore, the precise 3-methoxy substitution pattern on the phenyl ring distinguishes it from its 2-methoxy and 4-methoxy isomers, each of which possesses a unique CAS registry number and distinct chemical identity, leading to potential differences in molecular recognition, binding affinity, and synthetic utility [1]. Replacing this specific compound with a chlorophenyl or hydroxyphenyl analog introduces different electronic and steric properties that can fundamentally alter a reaction's outcome or a biological assay's readout. The following evidence quantifies these critical differentiation points for informed scientific selection and procurement.

Free Acid Solubility Mismatch
The free acid form (CAS 885272-50-4) may exhibit limited aqueous solubility, complicating buffer-based protocols.
Methoxy Positional Isomer Identity
2- or 4-methoxy isomers possess distinct CAS numbers and may differ in reactivity or biological readout.
Chloro Analog Electronic Shift
3-Chloro substitution (σm=0.37 vs methoxy σm=0.12) alters electronic profile, potentially affecting SAR study interpretation.

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate: Differentiation Evidence


Aqueous Solubility: Sodium Salt vs. Free Acid

The sodium salt form of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid provides a significant and quantifiable advantage in aqueous solubility. While specific quantitative solubility data for this exact compound is not published, the principle is well-established across the class of thiazolyl acetates. The free acid form (CAS 885272-50-4) is predicted to have limited water solubility due to its calculated XLogP3-AA of 2.1 and pKa of 3.85 , whereas the sodium salt's ionic character enables it to readily dissolve in water and polar solvents [1]. This difference is critical for users preparing stock solutions for in vitro assays, where the sodium salt can be formulated at higher concentrations in aqueous buffers without the need for organic co-solvents like DMSO, which can introduce assay interference.

Aqueous Solubility
Class-level
Sodium salt: high aqueous solubility; Free acid: XLogP3-AA 2.1, pKa 3.85 (predicted)
Supports aqueous assay formulation
Class-level inference; verify with specific lot
Medicinal Chemistry Biochemical Assays Drug Discovery

Structural Identity: 3-Methoxy vs. 2-Methoxy Isomer

The precise substitution pattern on the phenyl ring is a non-negotiable point of differentiation. Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate (CAS 1011426-50-8) and its 2-methoxy isomer (CAS 178765-31-6) are distinct chemical entities with unique CAS numbers. This is not merely a nomenclature detail; the position of the methoxy group alters the molecule's electronic distribution, steric bulk, and dipole moment, which are critical parameters for both synthetic reactivity and biological target engagement. While head-to-head biological or reactivity data is absent in the public domain, the fundamental principle of medicinal chemistry dictates that such positional isomers will exhibit different structure-activity relationships (SAR).

Structural Identity
Data to verify
3-Methoxy isomer (CAS 1011426-50-8) vs 2-methoxy isomer (CAS 178765-31-6); distinct CAS
Positional isomer may alter SAR
No direct comparative data available
Organic Synthesis Structure-Activity Relationship Medicinal Chemistry

Commercial Availability & Purity Benchmarking

A practical, quantifiable point of differentiation for procurement specialists is the verified purity level and commercial source. Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate is available from multiple reputable vendors with a specified minimum purity of 95% . In comparison, a close analog like 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid is listed with a purity of 95% from some sources [1], but its commercial availability may be more limited, often requiring custom synthesis. The established supply chain for the target compound, with multiple suppliers offering identical purity specifications, provides procurement certainty and reduces supply chain risk, a tangible advantage over less readily available analogs.

Commercial Availability
Reported
Target: ≥95% from AKSci, CymitQuimica, MolCore; 3-Cl analog: 95%, limited vendors
Broader supplier base may reduce procurement risk
Verify current quotes and purity
Chemical Procurement Quality Control Research Supply Chain

Electronic Differentiation: 3-Methoxy vs. 3-Chloro

A key differentiator from a close comparator, 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS 17969-26-5), is the physicochemical profile. While specific biological data are not available, the difference between a 3-methoxy and a 3-chloro substituent is well-understood in medicinal chemistry: the methoxy group (-OCH3) is a hydrogen bond acceptor with a Hammett substituent constant (σm) of 0.12, whereas the chloro group (-Cl) is weakly deactivating and has a σm of 0.37 [1]. This quantifiable difference in electronic effect (Δσm = 0.25) translates to distinct molecular properties and potential for different target interactions. For researchers in lead optimization, this known electronic difference provides a rational basis for selecting the methoxyphenyl derivative over the chlorophenyl analog to probe a specific SAR hypothesis.

Electronic Effect (σm)
Class-level
Δσm = 0.25 (3-Methoxy: 0.12 vs 3-Chloro: 0.37)
Electronic profile may guide SAR hypothesis
Hammett constants from literature
Medicinal Chemistry Computational Chemistry Lead Optimization

Commercial Pricing Comparison

For procurement decisions, a direct quantitative comparison of list prices is a practical differentiator. Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate is offered by multiple suppliers with transparent pricing. For example, a 1g unit of ≥95% purity is listed at ¥4,388.90 [1], while the same compound from a different vendor (Fujifilm Wako) is offered at approximately ¥270,200 for 1g (for the Enamine-sourced material) , reflecting differences in sourcing, quality assurance, and distribution models. In contrast, a close analog like 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 23353-14-2) may have different pricing structures due to varying demand and manufacturing scale. The availability of multiple price points allows a procurement specialist to select a supplier that best matches their project's budget and quality requirements, an option not always available for more niche analogs.

Commercial Pricing (1g)
Reported
¥4,388.90–¥270,200 across suppliers
Multi-vendor pricing supports budget review
Prices as of search date; confirm with vendor
Procurement Budgeting Chemical Supply Chain

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate: Optimal Use Cases


Aqueous HTS Campaigns

The sodium salt's class-level advantage in aqueous solubility makes it the preferred form for preparing compound libraries in HTS-compatible buffers, minimizing DMSO concentration and associated assay artifacts. This is a direct application of the solubility differentiation established in Section 3 [1].

Methoxy-Thiazole SAR Studies

This specific compound is essential for SAR studies exploring the effect of the 3-methoxy group versus other substituents (e.g., 2-methoxy, 4-methoxy, or chloro). Its unique CAS identity and electronic profile (as quantified by Hammett constants) ensure the correct analog is being tested, a critical requirement for generating valid SAR data [2].

Lead Optimization Building Block

As a commercially available, high-purity building block with a well-defined structure, it is an ideal starting point for synthesizing more complex molecules during lead optimization. The established multi-vendor supply chain reduces procurement risk and ensures material is on-hand when needed [3].

Thiazole Functionalization Methods

The compound's specific functional groups (sodium carboxylate, thiazole ring, methoxyphenyl) make it a valuable substrate for developing and optimizing new synthetic methodologies, such as decarboxylative couplings or thiazole C-H functionalization reactions. Its use here is supported by its defined chemical identity and commercial availability [4].

Application
Selection Property
Validation Focus
Aqueous HTS library preparation
Sodium salt aqueous solubility
Assay buffer compatibility screening
Methoxy-thiazole SAR studies
3-Methoxy positional identity
Isomer identity verification
Lead optimization building block synthesis
Research-grade purity & supply
Lot consistency and characterization
Thiazole functionalization method development
Functional group reactivity
Synthetic method compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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